

Application Notes and Protocols for Radioligand Binding Assay of Fenethazine

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Compound of Interest

Compound Name: Fenethazine

Cat. No.: B1672500

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Introduction

Fenethazine is a first-generation antihistamine belonging to the phenothiazine class of compounds.^{[1][2]} Like other phenothiazines, it is known to interact with a variety of neurotransmitter receptors. Its primary therapeutic effect is mediated through the blockade of histamine H1 receptors. Additionally, compounds in this class often exhibit anticholinergic (muscarinic receptor antagonist) and dopaminergic receptor antagonist activities.^{[1][3][4]} Radioligand binding assays are a fundamental tool for characterizing the affinity of a compound for its target receptor(s), providing crucial data for drug development and pharmacological research.

This document provides a detailed protocol for conducting radioligand binding assays to determine the affinity of **Fenethazine** for the human histamine H1 receptor and the human muscarinic M3 acetylcholine receptor.

Data Presentation

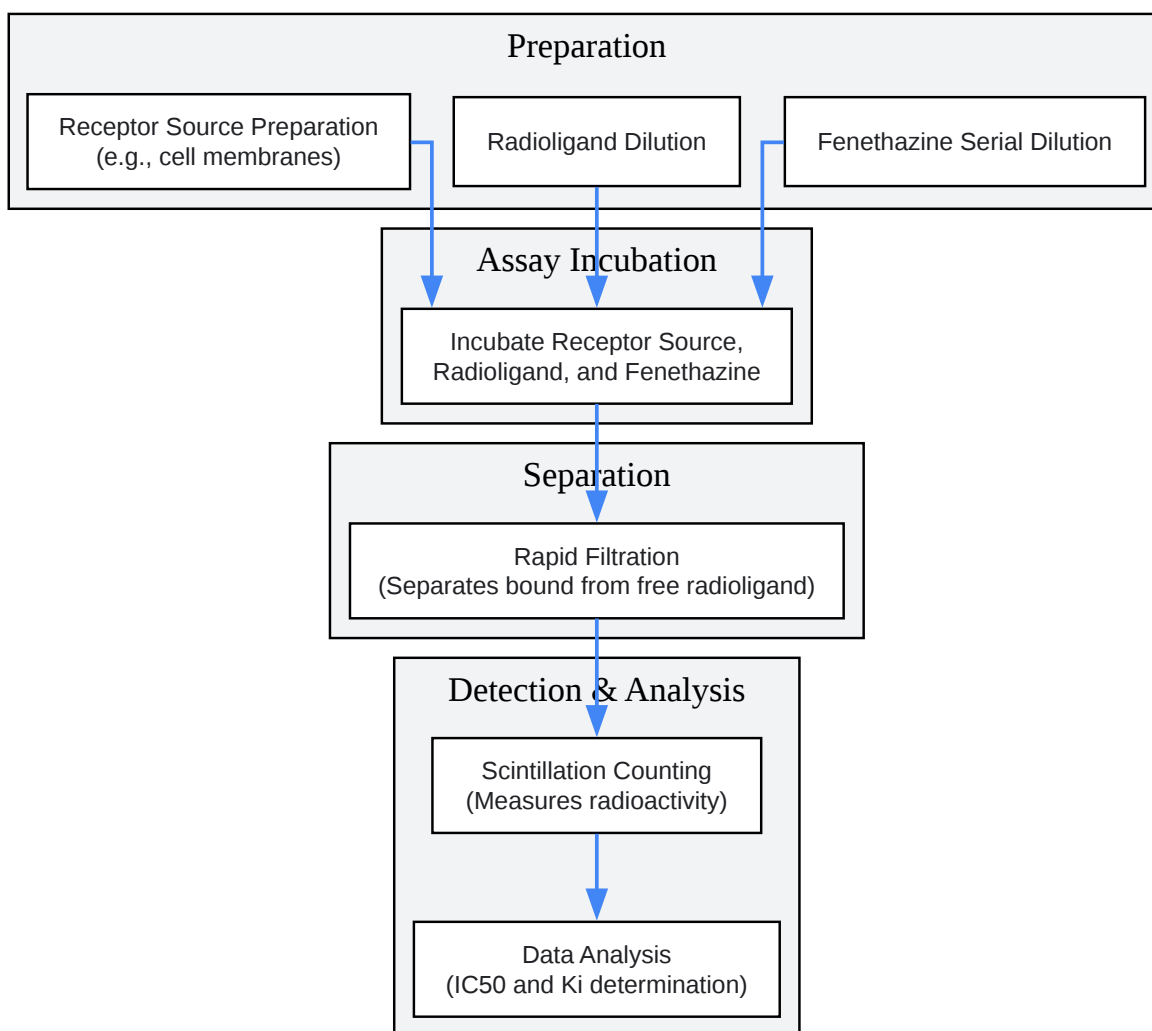
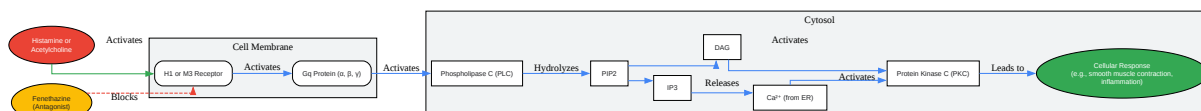
While specific, comprehensive binding affinity data (K_i values) for **Fenethazine** is not readily available in the public domain, the following table summarizes the expected receptor binding profile based on its classification as a first-generation antihistamine with known anticholinergic effects. For comparative purposes, representative K_i values for the related phenothiazine, chlorpromazine, are included.

Receptor Subtype	Radioligand	Tissue/Cell Source	Expected Fenethazine Affinity	Comparative Ki (Chlorpromazine) [nM]
Histamine H1	[³ H]-Mepyramine	HEK293 cells expressing human H1 receptor	High	~2
Muscarinic M3	[³ H]-N-Methylscopolamine ([³ H]-NMS)	CHO-K1 cells expressing human M3 receptor	Moderate to High	~20
Dopamine D2	[³ H]-Spiperone	Striatal tissue from rat brain	Lower	~1-10

Note: The expected affinity is a qualitative assessment based on the known pharmacology of **Fenethazine** and related compounds. The provided Ki values for chlorpromazine are approximate and serve as a general reference. Experimental determination of **Fenethazine's** Ki values is necessary for a precise characterization.

Signaling Pathways

Fenethazine's primary mechanism of action as an antihistamine involves the blockade of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[\[5\]](#)[\[6\]](#)[\[7\]](#) Similarly, its anticholinergic effects are due to the antagonism of muscarinic acetylcholine receptors, such as the M3 receptor, which also couples to Gq/11.[\[8\]](#)[\[9\]](#)[\[10\]](#)



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